3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole
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Overview
Description
3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methylthio group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Phenyl-substituted triazole
Substitution: Amino or thiol-substituted triazole
Scientific Research Applications
3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(methylthio)phenyl N-(4-chlorophenyl)carbamate
- (4-Chlorophenyl)(3-(methylthio)phenyl)methanol
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole stands out due to its unique combination of a chlorophenyl group and a methylthio group attached to the triazole ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
57295-49-5 |
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Molecular Formula |
C9H8ClN3S |
Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3S/c1-14-9-11-8(12-13-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13) |
InChI Key |
YXVAYMRODBYXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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